molecular formula C14H17FN4O2 B10907353 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline

Cat. No.: B10907353
M. Wt: 292.31 g/mol
InChI Key: SXFXPJAQWXGPKR-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the fluoronitrophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE can be compared with other pyrazole derivatives, such as:

By understanding the unique features and applications of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(2-FLUORO-4-NITROPHENYL)-N-METHYLAMINE, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H17FN4O2

Molecular Weight

292.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline

InChI

InChI=1S/C14H17FN4O2/c1-4-18-9-11(10(2)16-18)8-17(3)14-6-5-12(19(20)21)7-13(14)15/h5-7,9H,4,8H2,1-3H3

InChI Key

SXFXPJAQWXGPKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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